molecular formula C12H23NO2 B14731351 5-Cyclohexyl-2-(methylamino)pentanoic acid CAS No. 5428-15-9

5-Cyclohexyl-2-(methylamino)pentanoic acid

Cat. No.: B14731351
CAS No.: 5428-15-9
M. Wt: 213.32 g/mol
InChI Key: WDRCCBXCNBGPBV-UHFFFAOYSA-N
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Description

5-Cyclohexyl-2-(methylamino)pentanoic acid is an organic compound with the molecular formula C12H23NO2 It is a derivative of pentanoic acid, featuring a cyclohexyl group and a methylamino group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-2-(methylamino)pentanoic acid typically involves the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate precursor.

    Introduction of the Methylamino Group: The methylamino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Final Assembly: The final step involves the coupling of the cyclohexyl and methylamino intermediates to form the desired pentanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

5-Cyclohexyl-2-(methylamino)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-(methylamino)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and methylamino groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexyl-2-amino-pentanoic acid: Similar structure but lacks the methyl group on the amino moiety.

    5-Phenyl-2-(methylamino)pentanoic acid: Features a phenyl group instead of a cyclohexyl group.

    5-Cyclohexyl-2-(ethylamino)pentanoic acid: Contains an ethylamino group instead of a methylamino group.

Uniqueness

5-Cyclohexyl-2-(methylamino)pentanoic acid is unique due to the presence of both cyclohexyl and methylamino groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5428-15-9

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

5-cyclohexyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C12H23NO2/c1-13-11(12(14)15)9-5-8-10-6-3-2-4-7-10/h10-11,13H,2-9H2,1H3,(H,14,15)

InChI Key

WDRCCBXCNBGPBV-UHFFFAOYSA-N

Canonical SMILES

CNC(CCCC1CCCCC1)C(=O)O

Origin of Product

United States

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